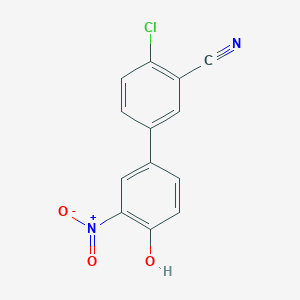
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% (4-CNP) is a synthetic compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for studying biochemical and physiological processes.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for studying biochemical and physiological processes. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used as a reagent in the synthesis of 4-chloro-3-cyanophenyl-2-nitrophenylsulfonyl chloride, which is used in the synthesis of various drugs. It has also been used as a catalyst in the synthesis of various organic compounds, such as 2-methyl-3-nitrobenzoic acid and 3-nitrobenzyl alcohol. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used as a probe for studying the biochemical and physiological effects of various compounds, such as the effects of nitric oxide on cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% acts as an electron acceptor, allowing the transfer of electrons from the substrate to the 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% molecule. This electron transfer then leads to the formation of a new compound, which can then be used in various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In general, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to have a variety of effects, including the inhibition of certain enzymes, the activation of certain genes, and the stimulation of certain metabolic pathways. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that plays an important role in a variety of physiological processes. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to activate certain genes involved in the synthesis of proteins, which can lead to the production of proteins that are necessary for cell survival and growth.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments, including its stability, low toxicity, and low cost. In addition, the compound is easily synthesized and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% in laboratory experiments, including its potential to interfere with certain biochemical and physiological processes and its limited availability.
Future Directions
The potential future applications of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% are numerous. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further explored for its potential to inhibit certain enzymes, activate certain genes, and stimulate certain metabolic pathways. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further studied for its potential to be used as a biomarker for various diseases, such as cancer. Finally, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further studied for its potential to be used as a drug delivery vehicle, allowing for the targeted delivery of drugs to specific tissues and organs.
Synthesis Methods
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% can be synthesized by a multi-step process, beginning with the reaction of 4-chloro-3-cyanophenol with nitric acid to form 4-chloro-3-cyanophenol-2-nitrobenzene, followed by reduction of the nitrobenzene to 4-chloro-3-cyanophenol-2-nitrophenol. The reaction is typically conducted in an aqueous solution and can be performed at room temperature or at slightly elevated temperatures.
properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-3-1-8(5-10(11)7-15)9-2-4-13(17)12(6-9)16(18)19/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBZTXZJPMROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686290 | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol | |
CAS RN |
1261957-66-7 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-chloro-4′-hydroxy-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)






